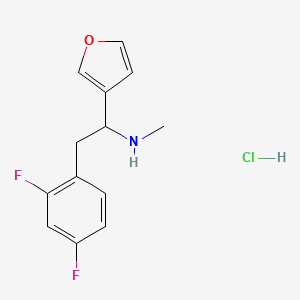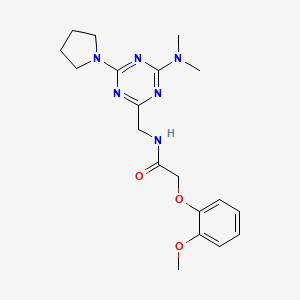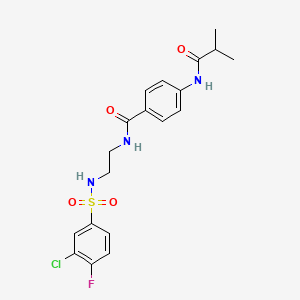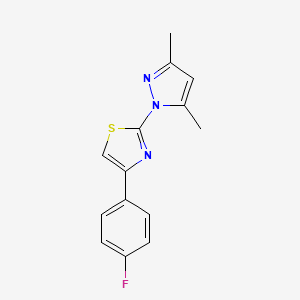
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride, also known as DF-MEF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. DF-MEF is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has been shown to have promising effects in treating various psychiatric disorders, including depression and anxiety.
Mécanisme D'action
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride works by inhibiting the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in symptoms of depression and anxiety. This compound has also been shown to have a low potential for abuse and addiction, making it a promising alternative to other antidepressant medications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has several advantages for use in lab experiments. It is a highly selective SNRI, which means that it can be used to target specific neurotransmitters in the brain. It also has a low potential for abuse and addiction, making it a safer alternative to other antidepressant medications. However, this compound also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride. One area of focus could be on developing new formulations of the drug that are more effective and have fewer side effects. Another area of research could be on exploring the potential applications of this compound in treating other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on the brain.
Méthodes De Synthèse
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroacetophenone with furan-3-carbaldehyde, followed by reductive amination with methylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound.
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has been extensively studied for its potential applications in the treatment of depression and anxiety. It has been shown to be effective in increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO.ClH/c1-16-13(10-4-5-17-8-10)6-9-2-3-11(14)7-12(9)15;/h2-5,7-8,13,16H,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTAKBOHHLWDSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C2=COC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline](/img/structure/B2385534.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2385535.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2385538.png)



![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2385545.png)
![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)